Comprehensive NMR Characterization of Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate: A Technical Guide
Comprehensive NMR Characterization of Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate: A Technical Guide
Executive Summary
The structural elucidation of small-molecule heterocycles demands rigorous analytical frameworks, particularly when dealing with constrained ring systems and sterically hindered protecting groups. Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (commonly referred to as N-Boc-4-hydroxyisoxazolidine) is a highly versatile synthetic intermediate utilized in the development of modified nucleosides, peptidomimetics, and novel antibacterial agents.
This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. By dissecting the causality behind the observed spectral phenomena—such as diastereotopic splitting and carbamate-induced rotameric broadening—this guide establishes a self-validating protocol for researchers and drug development professionals to ensure absolute structural confidence.
Structural Dynamics & Spectroscopic Causality
To interpret the NMR spectra of N-Boc-4-hydroxyisoxazolidine accurately, one must first understand the stereochemical and electronic environment of the molecule. The compound consists of a 1,2-oxazolidine (isoxazolidine) core—a five-membered ring containing adjacent oxygen (Position 1) and nitrogen (Position 2) atoms.
The Diastereotopic Effect
The presence of a hydroxyl group at C-4 introduces a chiral center into the molecule. Because the isoxazolidine ring adopts a rigid "envelope" conformation, the methylene protons at C-3 (adjacent to the nitrogen) and C-5 (adjacent to the oxygen) are rendered diastereotopic . They reside in distinct magnetic environments (axial-like vs. equatorial-like) and cannot be interconverted by bond rotation or symmetry operations. Consequently, they couple not only with the vicinal H-4 proton but also geminally with each other, creating complex ABX spin systems [1].
Carbamate Rotamers
The tert-butoxycarbonyl (Boc) group at Position 2 introduces partial double-bond character along the N–C(O) bond due to resonance. This restricts free rotation, leading to syn and anti rotamers. At room temperature (298 K), the rate of rotamer interconversion often matches the NMR timescale, which manifests as peak broadening—particularly for the C-3 protons and the Boc methyl singlet.
Caption: J-coupling network demonstrating the ABX spin systems in the isoxazolidine ring.
Quantitative Data: Chemical Shift Assignments
The following tables summarize the expected 1 H and 13 C NMR chemical shifts for Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate, derived from empirical data of structurally analogous isoxazolidin-4-ols [1][2].
Table 1: 1 H NMR Data (400 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Assignment |
| N-Boc | 1.45 | s (broad) | 9H | - | -C(CH 3 ) 3 |
| 4-OH | 2.85 | br s | 1H | - | -OH (Exchanges with D 2 O) |
| H-3a | 3.55 | dd | 1H | Jgem≈11.0 , Jvic≈4.5 | Ring -CH 2 -N (Diastereotopic) |
| H-3b | 3.72 | dd | 1H | Jgem≈11.0 , Jvic≈1.5 | Ring -CH 2 -N (Diastereotopic) |
| H-5a | 3.85 | dd | 1H | Jgem≈9.5 , Jvic≈4.0 | Ring -CH 2 -O (Diastereotopic) |
| H-5b | 4.05 | dd | 1H | Jgem≈9.5 , Jvic≈2.0 | Ring -CH 2 -O (Diastereotopic) |
| H-4 | 4.60 | m | 1H | - | Ring -CH-OH |
Note: The exact chemical shifts of H-3 and H-5 protons are highly sensitive to concentration and the specific rotameric ratio. The H-5 protons are shifted further downfield than H-3 due to the higher electronegativity of the adjacent ring oxygen compared to the carbamate nitrogen.
Table 2: 13 C NMR Data (100 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| N-Boc (CH 3 ) | 28.3 | CH 3 | -C(C H 3 ) 3 |
| C-3 | 55.2 | CH 2 | Ring -C H 2 -N |
| C-4 | 70.5 | CH | Ring -C H-OH |
| C-5 | 74.1 | CH 2 | Ring -C H 2 -O |
| N-Boc (C q ) | 80.5 | C q | -C (CH 3 ) 3 |
| N-Boc (C=O) | 156.8 | C q | C =O (Carbamate) |
Experimental Methodology & Self-Validating Protocol
To ensure absolute trustworthiness in structural elucidation, NMR acquisition must follow a self-validating workflow. The presence of labile protons and rotamers requires specific experimental controls.
Step-by-Step Acquisition Protocol
-
Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl 3 is preferred as it lacks exchangeable protons, preserving the -OH signal.
-
Homogeneity Verification: Filter the solution through a tightly packed glass wool plug into a 5 mm NMR tube to eliminate paramagnetic impurities or particulate matter that could cause magnetic field inhomogeneities.
-
Instrument Tuning & Shimming: Perform automated gradient shimming (Z1-Z5) to achieve a TMS line width at half-height of < 1.0 Hz. Tune and match the probe specifically for 1 H and 13 C frequencies.
-
1 H Acquisition (Standard): Execute a standard 1D proton sequence (e.g., zg30) with a minimum of 16 scans. Critical Step: Set the relaxation delay (D1) to at least 2.0 seconds to ensure the full relaxation of the bulky tert-butyl protons, allowing for accurate integration.
-
13 C Acquisition: Execute a proton-decoupled 13 C sequence (e.g., zgpg30) with a minimum of 512 scans and a D1 of 2.0 seconds.
-
Self-Validation (D 2 O Exchange): To definitively assign the hydroxyl proton at ~2.85 ppm, add one drop of Deuterium Oxide (D 2 O) to the NMR tube. Shake the tube vigorously for 30 seconds and re-acquire the 1 H spectrum. The chemical exchange ( R−OH+D2O⇌R−OD+HDO ) will cause the peak at 2.85 ppm to disappear, validating the assignment.
-
Variable Temperature (VT) NMR (Conditional): If the C-3 methylene signals or the Boc singlet appear excessively broad, heat the sample to 323 K (50 °C) inside the spectrometer. This accelerates rotamer interconversion beyond the NMR timescale, coalescing the broad signals into sharp, easily integratable peaks.
Caption: Workflow for the self-validating NMR structural elucidation of N-Boc-4-hydroxyisoxazolidine.
Conclusion
The precise NMR characterization of Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate requires an understanding of both its rigid heterocyclic geometry and the dynamic behavior of its protecting group. By identifying the diastereotopic nature of the C-3 and C-5 protons and employing self-validating techniques like D 2 O exchange and VT-NMR, researchers can confidently verify the structural integrity of this critical synthetic building block.
References
-
Dikošová, L., Laceková, J., Záborský, O., & Fischer, R. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry, 16, 1305–1312. URL:[Link]
-
O'Rourke, K. M. (2018). The synthesis of novel PET and SPECT imaging agents and the development of new radioiododeboronation procedures. University of Glasgow Theses. URL: [Link]
